molecular formula C28H29N3O2S B2444772 4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-3-tosylquinoline CAS No. 866847-49-6

4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-3-tosylquinoline

Cat. No. B2444772
CAS RN: 866847-49-6
M. Wt: 471.62
InChI Key: FYLQVOACWYKPPC-UHFFFAOYSA-N
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Description

The compound “4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-3-tosylquinoline” is a complex organic molecule that contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals . The piperazine ring can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .

Scientific Research Applications

Antibacterial Properties

Compounds similar to 4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-3-tosylquinoline have shown significant antibacterial activities. For example, derivatives of quinolones, which share a structural resemblance, have been identified as potent antibacterial agents due to their enhanced potency and broad spectrum of action against various bacterial strains. A study by Miyamoto et al. (1990) on the synthesis and structure-activity relationships of quinolones, including sparfloxacin, demonstrated improved antibacterial efficacy over existing treatments (Miyamoto et al., 1990).

Antiviral Effects

The antiviral properties of aminoquinolines and piperazines have been extensively researched. Vausselin et al. (2016) discovered that certain derivatives exhibit potent activity against the hepatitis C virus (HCV), highlighting their potential as novel antiviral agents (Vausselin et al., 2016).

Antihypertensive Activity

Quinazoline derivatives, including those with piperazine substituents, have been evaluated for their antihypertensive effects. Sekiya et al. (1983) reported that certain derivatives effectively reduce blood pressure in animal models, suggesting their utility in managing hypertension (Sekiya et al., 1983).

Anticancer Potential

The design and synthesis of 4-piperazinylquinoline derivatives have demonstrated significant anticancer activities. Solomon, Hu, and Lee (2010) explored the cytotoxic effects of these compounds on human breast tumor cell lines, identifying them as promising candidates for anti-breast cancer agents (Solomon, Hu, & Lee, 2010).

properties

IUPAC Name

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2S/c1-20-9-12-23(13-10-20)34(32,33)27-19-29-25-7-5-4-6-24(25)28(27)31-16-14-30(15-17-31)26-18-21(2)8-11-22(26)3/h4-13,18-19H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLQVOACWYKPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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